![molecular formula C19H15ClN2O B12556369 (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 182053-56-1](/img/structure/B12556369.png)
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen ist eine organische Verbindung, die zur Klasse der Diazene gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Diazengruppe (N=N) aus, die an einen Phenylring gebunden ist, der wiederum mit einer 2-Chlorphenylmethoxygruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen umfasst typischerweise die folgenden Schritte:
Bildung der Diazengruppe: Dies kann durch die Reaktion von Anilinderivaten mit salpetriger Säure erreicht werden, gefolgt von der Kupplung mit einer geeigneten aromatischen Verbindung.
Substitutionsreaktionen:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Diazengruppe in Amine umwandeln.
Substitution: Die aromatischen Ringe können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel werden üblicherweise unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Nitroverbindungen führen, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Proteininteraktionen befassen.
Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von (E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Diazengruppe kann an Redoxreaktionen teilnehmen und die Aktivität von Zielmolekülen verändern. Die Verbindung kann auch mit zellulären Signalwegen interagieren und verschiedene biochemische Prozesse beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of target molecules. The compound may also interact with cellular pathways, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (E)-1-{4-[(2-Bromphenyl)methoxy]phenyl}-2-phenyldiazen
- (E)-1-{4-[(2-Fluorphenyl)methoxy]phenyl}-2-phenyldiazen
- (E)-1-{4-[(2-Methylphenyl)methoxy]phenyl}-2-phenyldiazen
Einzigartigkeit
(E)-1-{4-[(2-Chlorphenyl)methoxy]phenyl}-2-phenyldiazen ist aufgrund des Vorhandenseins der 2-Chlorphenylmethoxygruppe einzigartig, die im Vergleich zu ihren Analoga unterschiedliche chemische Eigenschaften und Reaktivität verleiht.
Eigenschaften
CAS-Nummer |
182053-56-1 |
|---|---|
Molekularformel |
C19H15ClN2O |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
[4-[(2-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-19-9-5-4-6-15(19)14-23-18-12-10-17(11-13-18)22-21-16-7-2-1-3-8-16/h1-13H,14H2 |
InChI-Schlüssel |
GJAGTBVLYRNHND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
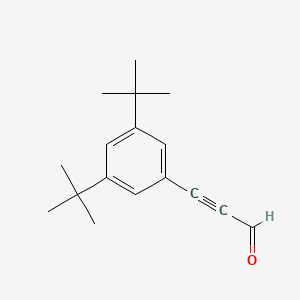
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
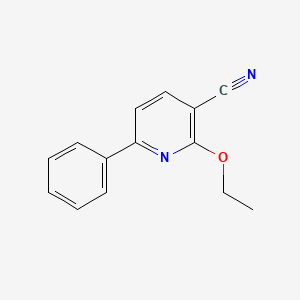

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
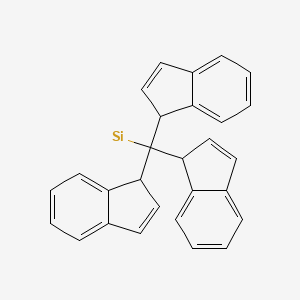
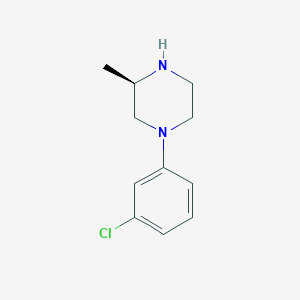

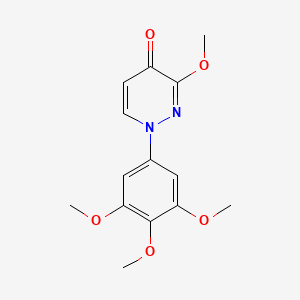
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

